DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine can be sourced from natural products or synthesized through chemical processes. It is categorized under amino acids and derivatives due to its structure that includes an amino group and a carboxylic acid functional group. Its synthesis often involves starting materials such as 3,4-dimethoxybenzaldehyde.
The synthesis of DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine can be achieved through several synthetic routes. A common method involves the following steps:
These synthetic routes are optimized in industrial settings to enhance yield and purity, often utilizing techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography to ensure high-quality products .
The molecular structure of DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine features:
The compound's structure can be represented as follows:
Nuclear Magnetic Resonance (NMR) spectroscopy can be utilized to analyze the compound's structure further, providing insights into the arrangement of atoms within the molecule. Key signals would correspond to the aromatic protons from the methoxy-substituted phenyl group and the aliphatic protons from the methylalanine backbone.
DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine can undergo various chemical transformations:
DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine acts as a precursor to neurotransmitter analogs. Its mechanism of action may involve:
Research indicates that such compounds may influence pathways related to neurodegenerative diseases, although specific pathways remain an area for further investigation .
DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine has diverse applications across several fields:
DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine (CAS 10128-06-0) is systematically named as 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid, reflecting its β-amino acid structure with a quaternary α-carbon center. The "DL" prefix denotes the racemic mixture of D- and L-enantiomers. Key synonyms include:
The molecular formula is C₁₂H₁₇NO₄ (molecular weight: 239.27 g/mol), consistent across analytical certificates [1]. Non-systematic names often arise from its relationship to dopamine derivatives, such as "dimethoxymethyldopa" by analogy to α-methyldopa metabolites [5].
Table 1: Nomenclature and Identifiers
Category | Identifier |
---|---|
Systematic IUPAC Name | 2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid |
CAS Registry | 10128-06-0 |
Molecular Formula | C₁₂H₁₇NO₄ |
Molecular Weight | 239.27 g/mol |
Common Synonyms | Methyldopa Impurity 3; α-Methyl-3,4-dimethoxy-DL-phenylalanine; 3,4-Dimethoxymethyldopa |
While direct crystallographic data for DL-3-(3,4-dimethoxyphenyl)-2-methylalanine is limited in the literature, insights can be derived from:
Solubility and Stability:
Spectroscopic Profiles:
Table 2: Key Physicochemical Properties
Property | Value/Characteristics |
---|---|
Physical Form | White crystalline solid (free acid) |
Melting Point | 254–257°C (L-enantiomer analog) [6] |
Solubility | DMSO (≥10 mg/mL); H₂O (<1 mg/mL) |
UV-Vis λmax | 280 nm (ε = 1500 M⁻¹cm⁻¹) [6] |
Thermal Stability | Decomposes >250°C without melting [1] |
Chromatographic (HPLC) | Retention time: 6.2 min (C18, MeOH:H₂O 70:30) |
DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine belongs to a family of modified phenylalanines with distinct pharmacological and chemical behaviors:
vs. DL-3-(3,4-Dimethoxyphenyl)alanine (non-methylated):Removal of the α-methyl group (C₁₁H₁₅NO₄, MW 225.24) reduces steric hindrance, increasing rotational freedom of the side chain. This analog shows [α]₂₂/D = −5° (c = 4 in 1M HCl) and serves as a precursor for alkaloid synthesis [6] [7].
vs. α-Methyl-DOPA dimethyl ether hydrochloride (L-enantiomer):The enantiopure hydrochloride salt (C₁₂H₁₈ClNO₄, MW 275.73) crystallizes at 287°C and is utilized as "Methyldopa Impurity 3" in pharmaceutical quality control. Its chirality enables specific receptor interactions, unlike the racemate [5].
vs. Methyl 3-(3,4-dimethoxyphenyl)-2-methyloxirane-2-carboxylate:This derivative (C₁₃H₁₆O₅, MW 252.26) contains an oxirane ring instead of an amine, enhancing electrophilicity. It serves as a synthetic intermediate for bevantolol and other β-blockers [4].
vs. N-Acetyl ethyl ester derivative:Protection of amine and carboxyl groups (C₁₆H₂₃NO₅, MW 309.36) improves lipid solubility for membrane permeability studies [3].
Table 3: Structure-Activity Relationship (SAR) Among Key Analogs
Compound | Key Structural Feature | Molecular Weight | Role/Application |
---|---|---|---|
DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine | α-Methyl, free -NH₂/-COOH | 239.27 g/mol | Reference standard for impurity testing |
3-(3,4-Dimethoxyphenyl)-L-alanine | No α-methyl, L-configuration | 225.24 g/mol | Erythrina alkaloid synthesis [6] |
α-Methyl-DOPA dimethyl ether HCl | L-configuration, HCl salt | 275.73 g/mol | Methyldopa impurity profiling [5] |
Methyl oxirane carboxylate derivative | Oxirane ring, methyl ester | 252.26 g/mol | Bevantolol intermediate [4] |
N-Acetyl ethyl ester derivative | Protected -NH₂/-COOH | 309.36 g/mol | Prodrug design [3] |
The α-methyl group imposes significant conformational rigidity, reducing metabolic deamination compared to non-methylated analogs. Conversely, esterification or oxirane ring formation shifts functionality from zwitterionic to electrophilic, expanding utility in synthetic chemistry [3] [4] [5].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7